molecular formula C17H12Cl2N2OS2 B2492327 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 338957-90-7

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No. B2492327
CAS RN: 338957-90-7
M. Wt: 395.32
InChI Key: IDGKORNUPQZTFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole and thiadiazole compounds involves strategic chemical reactions and methodologies. For example, compounds like N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides are synthesized using a precursor approach, starting from chlorophenoxyacetic acid, proceeding through esterification, hydrazinolysis, and finally, coupling with electrophiles to yield the desired products (Siddiqui et al., 2014). Another example includes the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate (Jian-wei, 2009).

Molecular Structure Analysis

Molecular structure analysis of such compounds reveals intricate details about their conformation and intermolecular interactions. Studies have shown that molecules like 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide exhibit specific orientations between their chlorophenyl and thiazole rings, impacting their overall molecular geometry and potential interaction sites (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide and its analogs often include nucleophilic substitutions and acylation reactions that define their chemical properties and reactivity. The specific functional groups present in the molecule, such as the thiazolyl and phenylsulfanyl moieties, play a crucial role in these reactions, influencing the compound's behavior in chemical syntheses and modifications.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. For instance, the crystalline structure and intermolecular interactions in related molecules are studied to understand their solid-state properties and stability (Boechat et al., 2011).

Scientific Research Applications

Antimicrobial Activity

  • A range of derivatives, including N-[(1E)-1-Aza-2-Substituted phenylvinyl]-2'-{2"-(2'",6'"-Dichloro Phenyl) Amino) Phenyl} Acetamides, were synthesized and tested for antimicrobial activity against various microorganisms. These compounds showed promising results in combating different types of microbial infections (Mistry, Desai, & Intwala, 2009).
  • Similar research synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which exhibited antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as certain fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Antitumor and Anticancer Activity

  • A series of derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, were developed and analyzed for potential antitumor and antimicrobial activity. These compounds showed significant activity against various cancer cell lines and microbes (Baviskar, Khadabadi, & Deore, 2013).
  • New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for anticancer activity, particularly against human lung adenocarcinoma cells. Some compounds showed high selectivity and induced apoptosis in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antioxidant and Anti-Inflammatory Properties

Structural and Spectroscopic Analysis

  • Various derivatives were synthesized, characterized, and their structures analyzed using techniques like FT-IR, NMR, and LCMS. This structural analysis is crucial for understanding the chemical properties and potential applications of these compounds (Salian, Narayana, & Sarojini, 2017).

Vibrational Spectroscopy and Quantum Mechanical Studies

  • The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide was characterized for vibrational signatures via Raman and Fourier transform infrared spectroscopy, with ab initio calculations providing insights into its electronic properties (Jenepha Mary, Pradhan, & James, 2022).

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, and their potential applications. This could include in vitro testing against various bacterial and fungal species, as well as potential anticancer activity . Further studies could also explore the mechanism of action of these compounds.

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-11-6-7-13(14(19)8-11)15-9-24-17(20-15)21-16(22)10-23-12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGKORNUPQZTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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